N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide is a complex organic compound that features a cyclopropane ring, an indoline moiety, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indoline derivative, followed by the introduction of the cyclopropanecarbonyl group and the phenylthio group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The cyclopropane ring and indoline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(phenylthio)propanamide: shares similarities with other indoline derivatives and compounds containing cyclopropane rings.
1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid:
(1-((Benzyloxy)carbonyl)indolin-6-yl)boronic acid: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropane ring, an indoline moiety, and a phenylthio group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20(11-13-26-18-4-2-1-3-5-18)22-17-9-8-15-10-12-23(19(15)14-17)21(25)16-6-7-16/h1-5,8-9,14,16H,6-7,10-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDGIFTYIDTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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